physicochemical properties of 6-Methoxy-1H-indole-5-carbonitrile
physicochemical properties of 6-Methoxy-1H-indole-5-carbonitrile
An In-Depth Technical Guide to the Physicochemical Characterization of 6-Methoxy-1H-indole-5-carbonitrile
Abstract
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] The introduction of specific functional groups, such as methoxy and nitrile moieties, can significantly modulate the electronic properties, reactivity, and biological activity of the indole scaffold.[1][3] This guide focuses on 6-Methoxy-1H-indole-5-carbonitrile, a specific derivative with potential for novel applications. Given the limited availability of published experimental data for this exact compound, this document serves as a comprehensive technical framework for its full physicochemical characterization. We present a structured approach, combining theoretical predictions, data from close structural analogs, and detailed, field-proven experimental protocols. This guide is intended for researchers in drug discovery and chemical sciences, providing the necessary tools to elucidate the compound's identity, quantify its core physicochemical properties, and assess its stability, thereby enabling its advancement in research and development pipelines.
Part 1: Molecular Identity and Structural Elucidation
The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. For 6-Methoxy-1H-indole-5-carbonitrile, this involves a multi-pronged analytical approach to verify its molecular formula, connectivity, and the specific substitution pattern on the indole ring.
The indole nucleus is an electron-rich aromatic system. The methoxy group at the C6 position acts as an electron-donating group, further increasing the electron density of the benzene portion of the ring system. Conversely, the carbonitrile group at the C5 position is a strong electron-withdrawing group. This electronic push-pull system is expected to influence the molecule's spectroscopic properties and chemical reactivity.
Table 1: Core Molecular Identifiers for 6-Methoxy-1H-indole-5-carbonitrile
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 6-methoxy-1H-indole-5-carbonitrile | N/A |
| CAS Number | 1423120-43-7 | [4] |
| Molecular Formula | C₁₀H₈N₂O | Calculated |
| Molecular Weight | 172.18 g/mol | Calculated |
| Canonical SMILES | COC1=C(C=C2C(=C1)NC=C2)C#N | Calculated |
| InChI Key | Not available | N/A |
Caption: Chemical structure of 6-Methoxy-1H-indole-5-carbonitrile.
Protocol 1: Spectroscopic Confirmation of Identity
Expertise & Experience: A combination of NMR, IR, and HRMS is essential for unambiguous structural confirmation. NMR provides the carbon-hydrogen framework, IR confirms functional groups, and HRMS validates the elemental composition to a high degree of accuracy.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the proton and carbon skeleton of the molecule.
-
Methodology:
-
Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indoles as it can help in observing the N-H proton, which may exchange too rapidly in other solvents.[5]
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.
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Additionally, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.
-
-
Expected ¹H NMR Signatures (based on analogs): [6][7][8]
-
Indole N-H: A broad singlet, typically downfield (>10 ppm in DMSO-d₆).
-
Aromatic Protons: The indole ring protons will appear in the aromatic region (~6.5-8.0 ppm). We expect to see singlets for the H4 and H7 protons due to their isolation, and two doublets in the pyrrole ring for H2 and H3.
-
Methoxy Protons: A sharp singlet for the -OCH₃ group, typically around 3.8-4.0 ppm.
-
-
Expected ¹³C NMR Signatures: [9][10]
-
Nitrile Carbon (C≡N): A quaternary carbon signal around 115-120 ppm.
-
Aromatic Carbons: Signals in the range of 95-160 ppm. The carbon attached to the methoxy group (C6) will be significantly downfield.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
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B. Infrared (IR) Spectroscopy
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Objective: To identify key functional groups.
-
Methodology:
-
Acquire the spectrum using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
-
Expected Characteristic Absorption Bands: [11][12]
-
N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, intense peak in the range of 2220-2260 cm⁻¹. This is a highly diagnostic peak.
-
C=C Aromatic Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy): An intense peak around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
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C. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition by measuring the exact mass.
-
Methodology:
-
Analyze the sample using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer like a TOF (Time-of-Flight) or Orbitrap.
-
The measured mass of the molecular ion ([M+H]⁺ or [M-H]⁻) should be compared to the theoretical exact mass.
-
-
Trustworthiness: The experimental mass should match the calculated mass for C₁₀H₈N₂O (Monoisotopic Mass: 172.0637 Da) to within 5 ppm, providing high confidence in the molecular formula.[7][9]
Caption: Decision workflow for determining key physicochemical properties.
Part 3: Stability and Biological Context
Understanding a compound's stability is crucial for its handling, storage, and development as a potential therapeutic. Indole-containing molecules can be susceptible to oxidative and photolytic degradation. [13]
Forced Degradation Study
A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Acid/Base Hydrolysis: Incubate the compound in 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60 °C).
-
Oxidative Stress: Treat the compound with 3% H₂O₂ at room temperature.
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Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photolytic Stress: Expose a solution of the compound to UV and visible light (ICH Q1B guidelines).
-
Analysis: Samples are analyzed at various time points by HPLC to quantify the parent compound and detect degradation products.
Biological Context
Indole derivatives are privileged structures in biology, with activities ranging from anticancer and anti-inflammatory to anti-HIV. [1][2]Specifically, indole-carbonitrile derivatives have been investigated as potent inhibitors of enzymes like monoamine oxidase (MAO), which are targets for treating depression and Parkinson's disease. [3]The specific substitution pattern of 6-Methoxy-1H-indole-5-carbonitrile makes it a novel candidate for screening in various biological assays.
Caption: Relationship between the indole core, functionalization, and potential utility.
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6-methoxy-5-methyl-1H-indole-3-carbonitrile | C11H10N2O | CID 58437301 - PubChem. (No date). National Center for Biotechnology Information. [Link]
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Hansson, C. (1984). 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in Normal Human Urine. Acta Dermato-Venereologica. [Link]
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Schmitt, M., et al. (2013). Position matters: High resolution spectroscopy of 6-methoxyindole. The Journal of Chemical Physics. [Link]
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Chemical Properties of 1H-Indole, 6-methoxy- (CAS 3189-13-7). (No date). Cheméo. [Link]
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Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (2017). ARKIVOC. [Link]
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6-methoxy-1H-indole-2-carbonitrile — Chemical Substance Information. (No date). NextSDS. [Link]
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1H NMR Chemical Shifts. (2020). University of Wisconsin-Madison, Department of Chemistry. [Link]
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Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. (2023). MDPI. [Link]
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Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives. (2015). PubMed. [Link]
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6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (2021). MDPI. [Link]
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Biological activity of substituted novel 6, 7- dimethoxy-4-(3, 4, 5-trimethoxyphenyl)-3, 4- dihydronaphthalen-1(2H)-one. (No date). JETIR. [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]
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